Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₄H₁₄N₂O₄S
Molecular Weight: 306.34 g/mol
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate. One common approach involves the condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate, followed by amidation with carbamimidoyl chloride. The reaction proceeds as follows:
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate finds applications in various fields:
Medicine: It may exhibit antibacterial, antiviral, and antitumor activities.
Chemistry: Researchers explore its reactivity and use it as a building block for other compounds.
Biology: Its interactions with biological systems are of interest.
Industry: It could serve as a precursor for drug development.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate stands out due to its unique structure. While there are related compounds, none precisely match its combination of functional groups and properties.
Properties
Molecular Formula |
C15H17N5O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N5O4S/c1-2-24-13(23)8-3-5-9(6-4-8)18-11(21)7-10-12(22)19-15(25-10)20-14(16)17/h3-6,10H,2,7H2,1H3,(H,18,21)(H4,16,17,19,20,22) |
InChI Key |
WRYRAJDSTZOHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N |
Origin of Product |
United States |
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